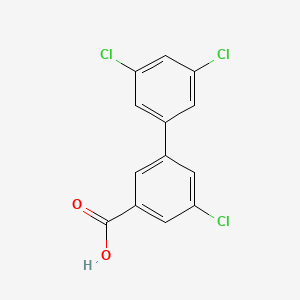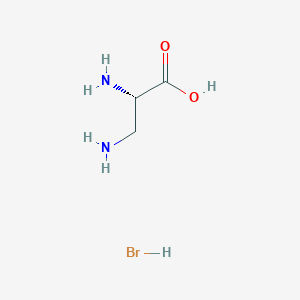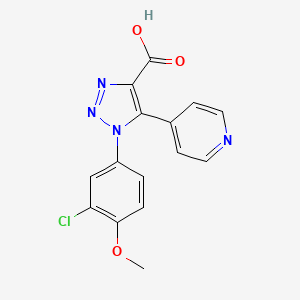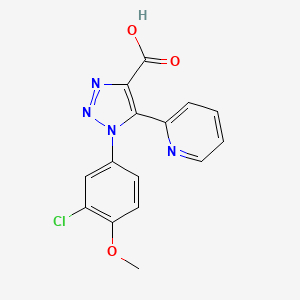
3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-methoxyaniline
Übersicht
Beschreibung
The compound “5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluoroaniline” is a chemical with the molecular formula C10H10FN5 . It’s structurally similar to the compound you’re asking about, with a fluorine atom instead of a methoxy group .
Molecular Structure Analysis
The molecular structure of “5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluoroaniline” consists of a benzene ring (aniline) substituted with a fluorine atom and a 1H-tetrazolyl group attached to a cyclopropyl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques : Research on tetrazole derivatives, including those similar to the specified compound, focuses on their synthesis and structural characterization. These studies often employ techniques such as IR, Mass, and NMR spectroscopy, along with X-ray crystallography to determine molecular structures and thermal behavior K. Sureshkumar et al., 2017.
Crystal Structure Analysis : Investigations into the crystal structures of tetrazole derivatives highlight their geometrical features, providing insights into their potential chemical reactivity and interactions with biological targets. For example, studies on the crystal structures of certain tetrazole compounds have elucidated their planarity and potential for forming intermolecular hydrogen bonds, which could influence their biological activities B. J. Al-Hourani et al., 2015.
Potential Biological Activities
Anti-inflammatory Applications : Some tetrazole derivatives have been explored for their anti-inflammatory properties, with in vitro and in silico docking analyses conducted to study their activity. These studies often focus on the compound's interaction with enzymes or receptors relevant to inflammation, such as cyclooxygenase-2 (COX-2) B. J. Al-Hourani et al., 2016.
Antimicrobial and Anticancer Activities : Tetrazole derivatives have also been studied for their antimicrobial and anticancer activities. Research in this area includes the synthesis of compounds and evaluation of their efficacy against various microbial strains or cancer cell lines, highlighting the potential of tetrazole derivatives in developing new therapeutic agents Afnan H. Ghani and Ammar J. Alabdali, 2022.
Eigenschaften
IUPAC Name |
3-(5-cyclopropyltetrazol-1-yl)-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-17-10-5-4-8(12)6-9(10)16-11(7-2-3-7)13-14-15-16/h4-7H,2-3,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBICWPYVCMIRFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)N2C(=NN=N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



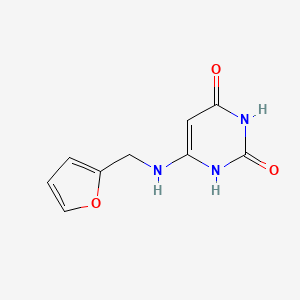
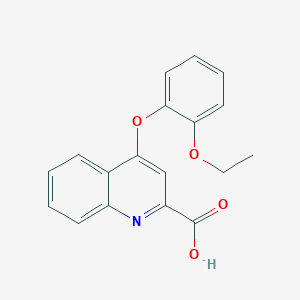
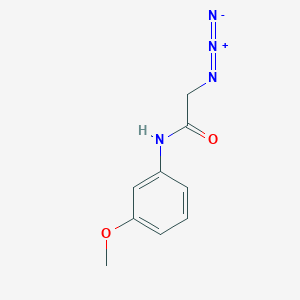
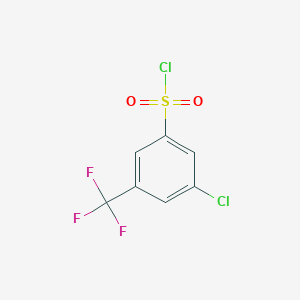

![2'-Chloro-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1487689.png)
![2-chloro-N-[3-(2-oxoazepan-1-yl)propyl]acetamide](/img/structure/B1487692.png)
